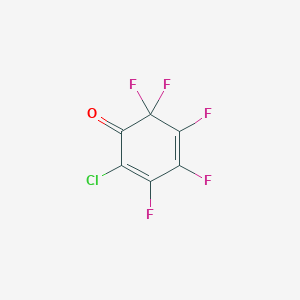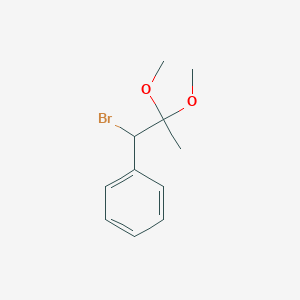
(1-Bromo-2,2-dimethoxypropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-2,2-dimethoxypropyl)benzene is an organic compound that features a benzene ring substituted with a bromo group and a 2,2-dimethoxypropyl group. This compound is part of the broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-dimethoxypropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: (1-Bromo-2,2-dimethoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove the bromo group.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Corresponding alcohols or ketones.
Reduction: Dehalogenated benzene derivatives.
科学研究应用
(1-Bromo-2,2-dimethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Bromo-2,2-dimethoxypropyl)benzene involves its interaction with various molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzene ring provides a stable aromatic system that can participate in various electrophilic and nucleophilic reactions . The 2,2-dimethoxypropyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .
相似化合物的比较
Bromobenzene: Similar structure but lacks the 2,2-dimethoxypropyl group.
2,2-Dimethoxypropylbenzene: Lacks the bromo group, making it less reactive in substitution reactions.
Phenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications but with different reactivity.
Uniqueness: (1-Bromo-2,2-dimethoxypropyl)benzene is unique due to the presence of both the bromo and 2,2-dimethoxypropyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
属性
CAS 编号 |
64723-41-7 |
|---|---|
分子式 |
C11H15BrO2 |
分子量 |
259.14 g/mol |
IUPAC 名称 |
(1-bromo-2,2-dimethoxypropyl)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(13-2,14-3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI 键 |
MRSFGAHZECQZPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=CC=C1)Br)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


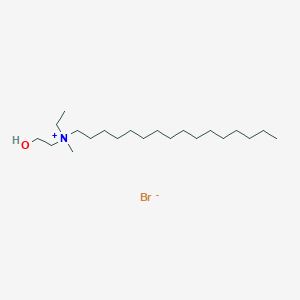
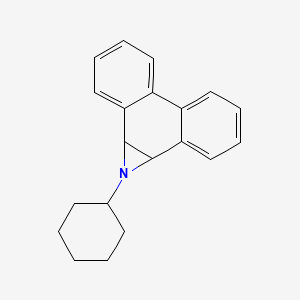
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
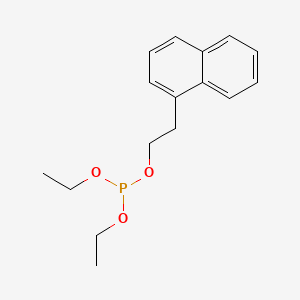
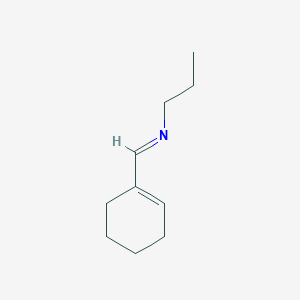
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
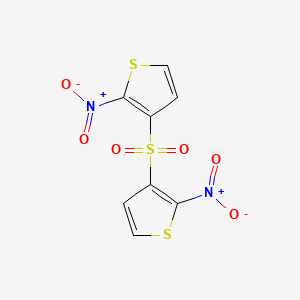
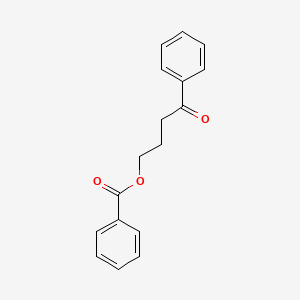
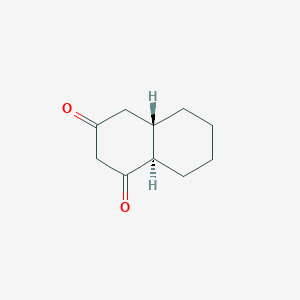
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
